An In-depth Technical Guide to 4-Iodo-2-methoxynicotinonitrile: Physicochemical Characterization and Analysis
An In-depth Technical Guide to 4-Iodo-2-methoxynicotinonitrile: Physicochemical Characterization and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Iodo-2-methoxynicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a halogenated heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physical and chemical properties of 4-Iodo-2-methoxynicotinonitrile and its closely related isomers. Due to the limited publicly available experimental data for this specific compound, this guide also details the established experimental protocols and computational methods for determining its key physicochemical parameters. The synthesis and characterization of analogous compounds are discussed to provide a practical framework for researchers working with this and similar molecules.
Introduction: The Significance of Substituted Nicotinonitriles
Substituted nicotinonitriles are a class of organic compounds that feature a pyridine ring functionalized with a nitrile group and other substituents. The pyridine moiety is a common scaffold in numerous pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The presence of a methoxy group and an iodine atom, as in the case of 4-Iodo-2-methoxynicotinonitrile, further enhances the synthetic utility of the molecule. The methoxy group can influence the electronic properties of the pyridine ring, while the iodine atom provides a reactive site for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental in modern drug discovery for the creation of carbon-carbon and carbon-heteroatom bonds.
Molecular Identity and Structure
A critical first step in characterizing any chemical compound is to establish its definitive identity. For 4-Iodo-2-methoxynicotinonitrile, a thorough search of chemical databases reveals a scarcity of information for this specific isomer. However, data is available for the closely related isomer, 4-Iodo-5-methoxynicotinonitrile.
Table 1: Molecular Identifiers for 4-Iodo-5-methoxynicotinonitrile [1][2]
| Identifier | Value |
| CAS Number | 1138444-07-1 |
| Molecular Formula | C₇H₅IN₂O |
| Molecular Weight | 260.03 g/mol |
| InChI | 1S/C7H5IN2O/c1-11-6-4-10-3-5(2-9)7(6)8/h3-4H,1H3 |
| InChI Key | JQINMVXYGGFTBP-UHFFFAOYSA-N |
| SMILES | COc1cncc(C#N)c1I |
It is crucial for researchers to confirm the identity of their specific isomer through rigorous analytical techniques, as the positional isomerism will significantly impact the compound's physical, chemical, and biological properties.
Figure 1: 2D structural representation of 4-Iodo-2-methoxynicotinonitrile.
Physicochemical Properties: Experimental Determination and Predicted Values
Table 2: Predicted and Analogous Physical Properties
| Property | Predicted/Analogous Value | Experimental Protocol |
| Appearance | White to off-white or pale yellow solid | Visual inspection of the purified solid. |
| Melting Point | Expected to be a solid at room temperature. The melting point of the related 4-Iodotoluene is 33-35 °C.[3] | Determined using a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus). A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. |
| Boiling Point | The boiling point of the related 4-Iodo-2-methoxypyridine is 106 °C at 15 Torr.[4] | Determined by distillation under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | A small, known amount of the solid is added to a measured volume of the solvent at a specific temperature. The mixture is agitated, and solubility is determined by visual inspection or spectroscopic methods. |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 4-Iodo-2-methoxynicotinonitrile is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons will be indicative of their positions relative to the substituents. For the related compound 4-Iodo-2-methoxypyridine, the ¹H NMR (CDCl₃, 400 MHz) shows signals at δ (ppm) = 3.86 (s, 3H), 7.12-7.16 (m, 2H), 7.79 (d, 1H, J = 5.6 Hz).[4]
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¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the nitrile carbon, and the methoxy carbon. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the substituents.
Experimental Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Iodo-2-methoxynicotinonitrile is expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-O (methoxy) stretch, and the aromatic C=C and C-H vibrations of the pyridine ring. The nitrile group typically shows a sharp, medium-intensity absorption in the region of 2200-2260 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 4-Iodo-2-methoxynicotinonitrile (C₇H₅IN₂O), the expected monoisotopic mass is approximately 260.95 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can provide further structural information. For the related compound 4-iodo-2-methoxypyridine, the monoisotopic mass is 234.94942 Da.[5]
Figure 2: A generalized workflow for the spectroscopic characterization of a novel compound.
Synthesis and Reactivity
While a specific, published synthesis for 4-Iodo-2-methoxynicotinonitrile is not readily found, its synthesis can be logically deduced from established organic chemistry principles and the synthesis of related compounds. A plausible synthetic route would involve the iodination of a 2-methoxynicotinonitrile precursor.
Hypothetical Synthetic Pathway:
Figure 3: A plausible synthetic approach to 4-Iodo-2-methoxynicotinonitrile.
The reactivity of 4-Iodo-2-methoxynicotinonitrile is expected to be dominated by the C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the pyridine ring, a key strategy in the synthesis of pharmaceutical candidates.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Iodo-2-methoxynicotinonitrile. Therefore, it should be handled with the precautions appropriate for a novel chemical of unknown toxicity. Based on the safety information for analogous compounds such as 4-iodoanisole and other halogenated pyridines, the following precautions are recommended[6]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. The related compound 4-iodoanisole is noted to be light-sensitive[6].
-
Toxicity: The toxicity is unknown. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. For the related compound 6-Methoxynicotinonitrile, it is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[7]
Conclusion
4-Iodo-2-methoxynicotinonitrile represents a potentially valuable, yet under-characterized, building block for chemical synthesis. This guide has provided a framework for understanding its likely physical and chemical properties by drawing on data from closely related compounds and outlining the standard experimental procedures for their determination. For researchers venturing into the synthesis and application of this molecule, the outlined spectroscopic, synthetic, and safety protocols will serve as a foundational resource. As with any novel compound, careful and thorough experimental characterization is paramount to ensure the integrity and reproducibility of future research.
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